4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure
Preparation Methods
The synthesis of 4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific catalysts to ensure high yields and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as trifluoromethylpyridines and chloropyridines . These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of the pyrazolo[4,3-c]pyridine core with the trityl and difluoromethoxy groups makes this compound particularly interesting for specific research and industrial applications.
Properties
Molecular Formula |
C26H18ClF2N3O |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethoxy)-1-tritylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C26H18ClF2N3O/c27-23-22-21(16-17-30-23)32(31-24(22)33-25(28)29)26(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,25H |
InChI Key |
ZLTHOUXYFPTIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=N4)OC(F)F)C(=NC=C5)Cl |
Origin of Product |
United States |
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